molecular formula C20H22N6O3S B3007968 (2-(methylsulfonyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1021254-01-2

(2-(methylsulfonyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B3007968
CAS No.: 1021254-01-2
M. Wt: 426.5
InChI Key: MARWMWKRVHFAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(methylsulfonyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N6O3S and its molecular weight is 426.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

Researchers have synthesized derivatives containing the arylthio/sulfinyl/sulfonyl group to explore their herbicidal and insecticidal activities, demonstrating the versatility of compounds with sulfonyl moieties in agricultural applications (Wang et al., 2015). This synthesis approach highlights the compound's potential as a chemical scaffold for developing various bioactive molecules.

Biological Activities

A series of compounds derived from the structure have been synthesized and shown to exhibit significant enzyme inhibitory activities. For instance, derivatives have been investigated for their potential as therapeutic agents, with one study revealing excellent inhibitory effects against acetyl- and butyrylcholinesterase, suggesting potential utility in treating diseases like Alzheimer's (Hussain et al., 2017). This points to the compound's relevance in neuroscience and pharmacology, specifically in the context of neurodegenerative diseases.

Potential Therapeutic Applications

Further research into compounds with similar structural features has shown considerable inhibitory activity against α-glucosidase enzyme, indicating potential applications in diabetes management by modulating glucose metabolism (Abbasi et al., 2019). These findings open avenues for the development of new diabetes treatments, emphasizing the compound's importance in medicinal chemistry.

Exploration in Alzheimer's Disease Therapy

The exploration of synthetic multifunctional amides, including structures akin to the compound of interest, has yielded new insights into potential therapeutic agents for Alzheimer's disease. These compounds have shown moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their viability as leads for drug development (Hassan et al., 2018).

Properties

IUPAC Name

(2-methylsulfonylphenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-30(28,29)18-10-6-5-9-17(18)20(27)25-13-11-24(12-14-25)15-19-21-22-23-26(19)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARWMWKRVHFAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.